molecular formula C16H15ClO5 B15036405 methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B15036405
M. Wt: 322.74 g/mol
InChI Key: ZHTWMXLYCKDOFX-UHFFFAOYSA-N
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Description

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound with the molecular formula C22H19ClO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c]chromen core, followed by chlorination and esterification reactions to introduce the chloro and ester functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C16H15ClO5/c1-20-15(18)8-21-14-7-13-11(6-12(14)17)9-4-2-3-5-10(9)16(19)22-13/h6-7H,2-5,8H2,1H3

InChI Key

ZHTWMXLYCKDOFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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